molecular formula C10H8ClNO B3360005 1-(7-Chloro-1H-indol-1-yl)ethan-1-one CAS No. 88150-28-1

1-(7-Chloro-1H-indol-1-yl)ethan-1-one

Cat. No.: B3360005
CAS No.: 88150-28-1
M. Wt: 193.63 g/mol
InChI Key: TUGOKAAMTZRALU-UHFFFAOYSA-N
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Description

1-(7-Chloro-1H-indol-1-yl)ethan-1-one is an acetylated indole derivative featuring a chlorine substituent at the 7th position of the indole ring and an acetyl group (ethanone) at the 1st position. Indole derivatives are prominent in medicinal chemistry due to their resemblance to endogenous neurotransmitters like serotonin .

Properties

IUPAC Name

1-(7-chloroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGOKAAMTZRALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536292
Record name 1-(7-Chloro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-28-1
Record name 1-(7-Chloro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-1H-indol-1-yl)ethan-1-one typically involves the reaction of 7-chloroindole with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(7-Chloro-1H-indol-1-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(7-Chloro-1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(1H-Indol-3-yl)ethan-1-one (Compound 10, )
  • Structure : Acetyl group at the 3rd position of the indole ring (vs. 1st position in the target compound).
  • Key Differences : Positional isomerism alters electronic distribution. The 3-acetyl substitution may enhance π-stacking interactions in biological systems compared to 1-substituted analogs.
  • Spectral Data : Reported IR and NMR data confirm the acetyl group’s presence at the 3rd position .
2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one (1e, )
  • Structure : Trichloromethyl group replaces the acetyl’s methyl group, with substitution at the 3rd position.
  • Spectral Data : ¹H NMR (CDCl₃) shows distinct deshielding at δ 8.79 ppm for the indole NH, indicating electronic perturbation .
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone (2a, )
  • Structure : Bromine at the 5th position, phenyl at the 2nd position, and acetyl at the 7th position.

Heterocyclic Variations

1-(Pyridin-3-yl)ethan-1-one (12, )
  • Structure : Acetylated pyridine ring instead of indole.
  • Key Differences: Pyridine’s nitrogen atom introduces a basic site, altering solubility and hydrogen-bonding capacity.
2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one ()
  • Structure : Thiazole ring fused to a dihydroindole system, with a chloro-acetyl group.
  • This compound’s molecular weight (292.78 g/mol) is higher due to the thiazole substituent .

Functional Group Modifications

1-(7-Nitro-1H-indol-3-yl)ethanone (CAS 165669-21-6, )
  • Structure : Nitro group at the 7th position and acetyl at the 3rd position.
  • Key Differences : The nitro group is a stronger electron-withdrawing group than chlorine, which may increase oxidative stability but reduce metabolic longevity in vivo.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid ()
  • Structure : Carboxylic acid at the 2nd position and methyl at the 3rd position.
  • Key Differences : The carboxylic acid group enhances water solubility and introduces acidity (pKa ~4-5), making it suitable for salt formation in drug formulations .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1-(7-Chloro-1H-indol-1-yl)ethan-1-one Cl (7), COCH₃ (1) C₁₀H₈ClNO 193.63 Undocumented in evidence; inferred structural analogs suggest moderate lipophilicity. -
1-(1H-Indol-3-yl)ethan-1-one COCH₃ (3) C₁₀H₉NO 159.19 Used in hydrazide synthesis; IR: 1650 cm⁻¹ (C=O) .
2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one CCl₃ (1), COCH₃ (3) C₁₀H₆Cl₃NO 260.52 ¹H NMR: δ 8.79 (NH), 8.46–8.42 (aromatic) .
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone Br (5), Ph (2), COCH₃ (7) C₁₆H₁₂BrNO 314.18 Steric hindrance from phenyl group .
1-(7-Nitro-1H-indol-3-yl)ethanone NO₂ (7), COCH₃ (3) C₁₀H₈N₂O₃ 204.18 Higher reactivity due to nitro group .

Biological Activity

1-(7-Chloro-1H-indol-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(7-Chloro-1H-indol-1-yl)ethan-1-one features a chloro-substituted indole ring, which is known for its ability to interact with various biological targets. The molecular formula is C_10H_8ClN, and it has a molecular weight of approximately 183.63 g/mol. The presence of the chloro group enhances its reactivity and potential biological interactions.

The biological activity of 1-(7-Chloro-1H-indol-1-yl)ethan-1-one primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and other cellular processes. For instance, it can modulate the activity of kinases and receptors associated with tumor growth and survival.
  • Receptor Binding : It exhibits selective binding to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis. This selectivity is critical for its potential therapeutic applications in cancer treatment .

Antimicrobial Properties

Research indicates that 1-(7-Chloro-1H-indol-1-yl)ethan-1-one possesses antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 µM
Escherichia coli31.25 - 125 µM

Anticancer Activity

The compound has been investigated for its anticancer effects, showing promise in inhibiting the growth of various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .

Table 2: Anticancer Activity

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)25.3 ± 4.6
SNU16 (Gastric Cancer)77.4 ± 6.2

Case Studies

Several studies have explored the biological activity of 1-(7-Chloro-1H-indol-1-yl)ethan-1-one:

  • Study on D3 Dopamine Receptor Agonism : A study found that this compound acts as a full agonist at the D3 dopamine receptor, showing an EC50 value of 710 nM, while exhibiting no measurable activity at the D2 receptor . This selectivity suggests potential applications in neurological disorders.
  • Antimicrobial Efficacy Against MRSA : In another study, the compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(7-Chloro-1H-indol-1-yl)ethan-1-one is crucial for optimizing its biological activity:

  • Chloro Substitution : The presence of the chloro group at the 7-position enhances binding affinity to target receptors compared to unsubstituted indole derivatives.
  • Indole Ring Modifications : Variations in the indole structure can lead to significant changes in biological activity, as evidenced by studies synthesizing analogs with different substituents on the indole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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